ginsenoside Rk1

Übersicht

Beschreibung

Ginsenoside Rk1 is a minor ginsenoside found in Panax ginseng, a plant that has been used in traditional Chinese medicine for centuries. This compound is known for its various pharmacological activities, including anti-tumor, anti-inflammatory, and anti-diabetic effects . This compound has gained attention in recent years due to its potential therapeutic applications and unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a precursor for synthesizing other bioactive compounds.

- Studied for its unique chemical properties and reactivity.

Biology:

- Investigated for its role in cellular processes and signaling pathways.

- Used in studies related to cell apoptosis and proliferation .

Medicine:

- Exhibits anti-tumor effects by inducing apoptosis in cancer cells .

- Shows potential in treating diabetes by improving endothelial function and reducing oxidative stress .

- Demonstrates anti-inflammatory properties by inhibiting key signaling pathways .

Industry:

- Potential use in developing new pharmaceuticals and therapeutic agents.

- Studied for its role in enhancing the efficacy of existing drugs .

Wirkmechanismus

Ginsenoside Rk1 exerts its effects through various molecular targets and pathways:

Apoptosis Induction: this compound induces apoptosis in cancer cells by inhibiting the NF-κB pathway and triggering cell cycle arrest.

Ferroptosis Induction: It induces ferroptosis in hepatocellular carcinoma cells by diminishing the cells’ antioxidant capacity and increasing intracellular malondialdehyde and iron ion contents.

Endothelial Function Improvement: this compound improves endothelial function by activating peroxisome proliferator-activated receptors and endothelial nitric oxide synthase phosphorylation.

Zukünftige Richtungen

Ginsenoside Rk1 has been suggested to have potential applications in the treatment of various cancers, including breast cancer . Further in vivo experiments are warranted to confirm these effects . It has also been suggested that this compound could be applied for the development of effective natural antiphotoaging agents for skin health .

Biochemische Analyse

Biochemical Properties

Ginsenoside Rk1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Bax, caspase-3, -8, and -9, PARP, and Bcl-2 proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in hepatocellular carcinoma cells, this compound has been found to induce ferroptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases the protein expression of Bax, cleaved caspase-3, -8, and -9, and PARP, decreases the expression of Bcl-2, and blocks the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It attenuates cellular viability and colony-forming capacity in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it exhibits an inhibitory effect on hepatocellular carcinoma cells with an IC50 value of approximately 20 μM .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ginsenoside Rk1 can be synthesized through the heat treatment of ginsenosides found in Panax ginseng. The process involves steaming white ginseng in a hermetically sealed container at 98°C for 30 hours, followed by drying and further steaming for an additional 30-45 hours . This method selectively increases the content of ginsenosides Rg3, Rk1, and Rg5.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from ginseng roots, followed by purification using high-performance liquid chromatography (HPLC). The extracted ginsenosides are then subjected to heat treatment to convert them into this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ginsenoside Rk1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered pharmacological activities .

Vergleich Mit ähnlichen Verbindungen

Ginsenoside Rk1 is unique among ginsenosides due to its specific pharmacological activities and chemical properties. Similar compounds include:

Ginsenoside Rg3: Known for its anti-tumor and anti-inflammatory effects.

Ginsenoside Rg5: Exhibits similar pharmacological activities but differs in its chemical structure.

Ginsenoside Rd: Another minor ginsenoside with anti-diabetic and anti-inflammatory properties

These compounds share some similarities with this compound but differ in their specific mechanisms of action and therapeutic applications.

Eigenschaften

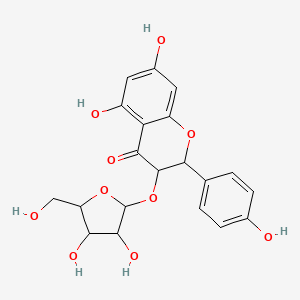

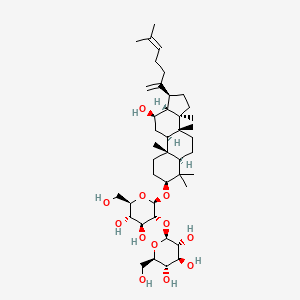

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDWBAISZWOAHD-MHOSXIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: Ginsenoside Rk1 (G-Rk1) is a natural compound classified as a saponin. It is a minor ginsenoside found in Panax ginseng, commonly known as ginseng, and is primarily produced during high-temperature processing of the plant, especially in Sun Ginseng (SG). [, , ]

ANone: this compound has been shown to interact with various signaling pathways and cellular targets.

- PI3K/AKT/NF-κB pathway: Studies demonstrate that Rk1 can modulate the PI3K/AKT/NF-κB signaling pathway, influencing processes such as oxidative stress, inflammatory response, and collagen degradation. [] This pathway is crucial in cellular survival, proliferation, and inflammatory responses.

- ERK/c-Myc pathway: Research indicates Rk1 can inhibit the ERK/c-Myc pathway in hepatocellular carcinoma cells, leading to the suppression of glutamine metabolism and ultimately, cell death. [] This pathway is often dysregulated in cancer, contributing to uncontrolled cell growth.

- Nrf2/HO-1 pathway: Evidence suggests that Rk1 can activate the Nrf2/HO-1 pathway, particularly through the SIRT3-mediated pathway, leading to protection against oxidative stress and inflammatory responses in models of Parkinson's disease. [] This pathway plays a crucial role in cellular defense against oxidative damage.

- Calcium signaling: Rk1 has been shown to influence calcium signaling pathways, particularly in lung squamous cell carcinoma cells. It can induce endoplasmic reticulum stress, leading to calcium release and subsequent activation of calcium-dependent apoptotic pathways. []

ANone: this compound exhibits anti-cancer activity through several mechanisms:

- Induction of apoptosis: Rk1 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung adenocarcinoma [], liver cancer [], neuroblastoma [], and lung squamous cell carcinoma [].

- Inhibition of telomerase activity: In hepatocellular carcinoma cells, Rk1 has been found to inhibit telomerase activity, an enzyme crucial for the unlimited replicative potential of cancer cells. [, ]

- Cell cycle arrest: Rk1 can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. This effect has been observed in lung adenocarcinoma cells arrested at the G1 phase [] and hepatocellular carcinoma cells, also at the G1 phase. []

- Downregulation of PD-L1 expression: Rk1 can downregulate the expression of PD-L1, a protein that helps cancer cells evade the immune system. This effect has been observed in lung adenocarcinoma cells. []

ANone: Research indicates that this compound can improve endothelial function in diabetes:

- Activation of PPARs: Rk1 activates peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α, PPAR-β/δ, and PPAR-γ, which are involved in regulating glucose and lipid metabolism and endothelial function. []

- Increased eNOS phosphorylation: Rk1 enhances the phosphorylation of endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing nitric oxide, a key molecule for vasodilation and healthy blood flow. []

- Suppression of oxidative stress: Rk1 reduces oxidative stress in diabetic blood vessels, which contributes to endothelial dysfunction. []

ANone: this compound shows potential for treating vascular leakage:

- Reduction of vascular permeability: Rk1 inhibits vascular permeability induced by various factors such as VEGF, advanced glycation end products, thrombin, and histamine. []

- Stabilization of tight junctions: Rk1 enhances the stability and proper positioning of tight junction proteins, which are essential for maintaining the integrity of the endothelial barrier and preventing leakage. []

- Actin structure remodeling: Rk1 promotes phosphorylation of myosin light chain and cortactin, proteins involved in regulating the actin cytoskeleton, which is crucial for maintaining endothelial barrier function. []

ANone: Pharmacokinetic studies in rats have revealed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Oral bioavailability: Rk1 exhibits low oral bioavailability, ranging from 2.87% to 4.23% in rats. []

- Half-life: It has a moderate half-life, ranging from 3.09 to 3.40 hours in rats. []

- Clearance: Rk1 demonstrates low clearance from the body. []

ANone: this compound has demonstrated potential benefits in various other areas:

- Nephrotoxicity: Rk1 protects against cisplatin-induced kidney damage in human embryonic kidney cells (HEK-293) by reducing oxidative stress and apoptosis. []

- Hepatotoxicity: Rk1 exhibits protective effects against liver damage caused by paracetamol in mice. []

- Neuroprotection: Rk1 shows neuroprotective effects in Parkinson's disease models, reducing motor deficits, protecting dopaminergic neurons, and attenuating oxidative stress and inflammation. []

- Anti-inflammatory activity: Rk1 demonstrates anti-inflammatory effects in LPS-stimulated macrophages, inhibiting the production of inflammatory mediators. []

- Antiviral activity: Rk1 exhibits antiviral activity against influenza A virus by targeting the hemagglutinin protein and blocking viral attachment to host cells. []

ANone: Several analytical techniques are employed for the characterization and quantification of this compound:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry (MS), is widely used to separate and quantify ginsenosides, including Rk1, in complex mixtures. [, , ]

- Ultra-fast liquid chromatography tandem mass spectrometry (UFLC-MS/MS): This technique provides high sensitivity and selectivity for the quantification of Rk1 in biological samples, particularly plasma. []

- Liquid chromatography-mass spectrometry (LC-MS): This method is utilized to analyze changes in ginsenoside content during processing, including the formation of Rk1. []

- Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF): This approach provides high-resolution mass spectrometry data for the identification and characterization of ginsenosides, including Rk1 and its transformation products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.